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Cis-3,4-dimethyltetrahydrofuran-3-ol

Cat. No.: B11777014
M. Wt: 116.16 g/mol
InChI Key: WKNCNSVFSAEVAQ-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-3,4-Dimethyltetrahydrofuran-3-ol (CAS 176435-54-4) is a chiral tetrahydrofuran derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . This compound is primarily used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, where it acts as a key intermediate for various therapeutic agents, including antiviral and anticancer drugs . Its unique stereochemistry makes it highly valuable for constructing chiral compounds, which are essential for developing medications with high specificity and efficacy . The tetrahydrofuran motif is a critical structural component in several pharmacologically active compounds. For instance, the bis-tetrahydrofuran (bis-THF) moiety is a well-known pharmacophore in HIV protease inhibitors like Darunavir, contributing to a durable drug resistance profile by enhancing interactions with the enzyme's backbone . The challenging synthesis of such chiral tetrahydrofuran fragments, including various enzymatic and asymmetric catalytic routes, underscores the importance of readily available, enantiomerically pure starting materials like this compound for accelerating drug discovery and development . Beyond pharmaceuticals, this versatile compound is also utilized in research laboratories for studying enzymatic reactions, developing new synthetic methodologies, and has applications in the field of agrochemicals for the formulation of advanced pesticides and herbicides . The compound has a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol . It should be stored sealed in a dry environment, at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B11777014 Cis-3,4-dimethyltetrahydrofuran-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(3R,4R)-3,4-dimethyloxolan-3-ol

InChI

InChI=1S/C6H12O2/c1-5-3-8-4-6(5,2)7/h5,7H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

WKNCNSVFSAEVAQ-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1COC[C@]1(C)O

Canonical SMILES

CC1COCC1(C)O

Origin of Product

United States

Stereochemical Aspects of Tetrahydrofuran 3 Ol Derivatives

Conformational Analysis of Five-Membered Cyclic Ethers

Five-membered rings like tetrahydrofuran (B95107) are not planar. They adopt puckered conformations to relieve torsional strain that would arise from eclipsing interactions between adjacent hydrogen atoms. The two primary conformations for these rings are the "envelope" and "twist" (or "half-chair") forms. libretexts.org

In the envelope conformation , four of the ring atoms are coplanar, while the fifth atom is out of the plane, resembling an open envelope. libretexts.org The out-of-plane atom can be either a carbon or the oxygen atom. This puckering allows for a staggering of substituents, which is energetically more favorable.

The twist conformation has two adjacent atoms out of the plane on opposite sides, with the remaining three atoms in a plane. This conformation also alleviates torsional strain.

The energy barrier between these conformations is low, leading to a rapid interconversion process known as pseudorotation at room temperature. libretexts.org In this process, the pucker effectively rotates around the ring, with each atom sequentially moving out of the plane. The presence of substituents, such as the methyl and hydroxyl groups in cis-3,4-dimethyltetrahydrofuran-3-ol (B2646429), influences the preferred conformation by favoring arrangements that minimize steric interactions. For instance, bulky substituents will preferentially occupy positions that reduce steric hindrance.

Diastereoisomerism and Enantiomerism in Dimethyltetrahydrofuranols

The presence of multiple stereocenters in 3,4-dimethyltetrahydrofuran-3-ol gives rise to several stereoisomers. Stereoisomers are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms. byjus.comyoutube.com They are broadly classified into enantiomers and diastereomers. byjus.commasterorganicchemistry.com

Enantiomers are non-superimposable mirror images of each other, much like a person's left and right hands. byjus.comyoutube.com They have identical physical properties such as melting point and boiling point, but they rotate plane-polarized light in opposite directions. byjus.com Diastereomers are stereoisomers that are not mirror images of each other. byjus.commasterorganicchemistry.com They have different physical and chemical properties. byjus.com

The terms cis and trans are used to describe the relative orientation of substituents on a ring. In the context of 3,4-dimethyltetrahydrofuran-3-ol, these terms refer to the spatial relationship between the two methyl groups at the C3 and C4 positions.

Cis isomers have the two methyl groups on the same side of the tetrahydrofuran ring.

Trans isomers have the two methyl groups on opposite sides of the ring.

The cis and trans isomers are diastereomers of each other because they are not mirror images. vaia.com This difference in spatial arrangement leads to distinct physical and spectroscopic properties. For example, their NMR spectra will show different chemical shifts and coupling constants due to the varying magnetic environments of the protons and carbons in each isomer.

The carbon atom at the C3 position, which is bonded to the hydroxyl group, is a chiral center in 3,4-dimethyltetrahydrofuran-3-ol. A chiral center is a carbon atom that is attached to four different groups. chemistrysteps.com In this molecule, the C3 carbon is bonded to:

A hydroxyl group (-OH)

A hydrogen atom (-H)

A methyl group (-CH3)

The rest of the tetrahydrofuran ring, which constitutes two different pathways around the ring to the oxygen atom.

The presence of this chiral center means that the molecule can exist as a pair of enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. libretexts.org The (R) and (S) enantiomers are non-superimposable mirror images and will have opposite optical rotations. libretexts.org The combination of the cis/trans relationship of the methyl groups and the (R/S) configuration at C3 results in a total of four possible stereoisomers for 3,4-dimethyltetrahydrofuran-3-ol.

Determining the precise three-dimensional structure of stereoisomers requires specialized analytical techniques. These methods can establish either the relative or the absolute stereochemistry of the molecule.

Relative stereochemistry describes the orientation of substituents in relation to each other within the molecule (e.g., cis or trans). Absolute stereochemistry provides the exact spatial arrangement of atoms, defining the (R) or (S) configuration at each chiral center. libretexts.org

Common methodologies include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining relative stereochemistry. thieme-connect.de By analyzing the coupling constants (J-values) between protons, one can deduce the dihedral angles between them, which in turn provides information about the conformation and the relative orientation of substituents. nmrwiki.org The Nuclear Overhauser Effect (NOE) can also be used to identify protons that are close in space, further aiding in the assignment of relative stereochemistry.

X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. thieme-connect.denih.gov By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise arrangement of all atoms. thieme-connect.de

Chiral Chromatography: This technique can be used to separate enantiomers. By using a chiral stationary phase, the two enantiomers of a compound will interact differently with the column, leading to different retention times. This allows for the isolation of individual enantiomers, whose absolute configuration can then be determined by other methods or by comparison to known standards.

Circular Dichroism (CD) Spectroscopy: This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum to a theoretically calculated spectrum. nih.gov

Method Information Obtained Description
NMR Spectroscopy Relative StereochemistryAnalysis of coupling constants and Nuclear Overhauser Effect (NOE) reveals the spatial relationship between atoms within the molecule. thieme-connect.denmrwiki.org
X-ray Crystallography Absolute StereochemistryProvides a definitive 3D structure of the molecule by analyzing the diffraction of X-rays through a single crystal. thieme-connect.denih.gov
Chiral Chromatography Separation of EnantiomersUses a chiral stationary phase to separate mirror-image molecules based on their differential interactions.
Circular Dichroism (CD) Absolute StereochemistryMeasures the difference in absorption of left and right circularly polarized light by a chiral molecule, which can be compared to computational models. nih.gov

Reaction Mechanisms and Reactivity Studies of Tetrahydrofuranols

Mechanistic Pathways in Tetrahydrofuran (B95107) Ring Formation

The synthesis of the tetrahydrofuran skeleton, a ubiquitous motif in natural products and pharmaceuticals, can be achieved through a variety of strategic cyclization reactions. The formation of substituted tetrahydrofuranols like cis-3,4-dimethyltetrahydrofuran-3-ol (B2646429) generally proceeds via the intramolecular cyclization of a linear precursor containing a hydroxyl group positioned to attack a reactive site, typically leading to a five-membered ring.

Common mechanistic pathways include:

Intramolecular SN2 Reactions: A classical approach involves the cyclization of a diol where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or halide). The remaining hydroxyl group then acts as a nucleophile, closing the ring. This process is fundamental in many syntheses of complex molecules containing tetrahydrofuran cores. nih.gov

Acid-Catalyzed Cyclization of Diols: The direct treatment of 1,4-diols with an acid catalyst can induce cyclodehydration to form a tetrahydrofuran ring. researchgate.net For instance, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium (B1175870) nitrate (B79036) affords tetrahydrofuran and tetrahydropyran (B127337) derivatives with high yield and stereoselectivity. organic-chemistry.org Similarly, heating 1,4-diols in dimethyl sulfoxide (B87167) (DMSO) has also been shown to produce tetrahydrofuran derivatives. acs.org

Cyclization of Unsaturated Alcohols: Homoallylic alcohols are common precursors that can be cyclized under various conditions. Electrophile-induced cyclization, using reagents like iodine, results in the formation of functionalized tetrahydrofurans through a 5-endo-trig pathway. nih.gov Another approach involves the intramolecular hydroalkoxylation of unactivated alkynes, which can yield disubstituted tetrahydrofurans. organic-chemistry.org

A plausible synthetic route to 3,4-dimethyltetrahydrofuran-3-ol can be extrapolated from the synthesis of the closely related 3-methyl-3-hydroxytetrahydrofuran. This synthesis involves the dehydration of 3-hydroxy-3-methyltetrahydrofuran to 3-methyldihydrofuran, which is then hydrogenated. google.com The precursor, 3-hydroxy-3-methyltetrahydrofuran, can be prepared by oxidizing 3-methyl-3-buten-1-ol (B123568) with hydrogen peroxide. google.com By analogy, this compound could be formed from a suitably substituted 1,4-diol precursor, such as 2,3-dimethylbutane-1,4-diol, via an acid-catalyzed cyclodehydration. The stereochemistry of the final product would be dependent on the stereochemistry of the diol precursor and the reaction conditions controlling the cyclization.

Ring-Opening and Rearrangement Mechanisms of Substituted Tetrahydrofurans

The tetrahydrofuran ring, while generally stable, can undergo cleavage or rearrangement under specific conditions, particularly when activated by substituents like the tertiary hydroxyl group in this compound.

In the presence of a strong acid, the tertiary hydroxyl group can be protonated, forming a good leaving group (water). The departure of water generates a tertiary carbocation at the C3 position of the tetrahydrofuran ring. This reactive intermediate can then follow several pathways:

Elimination (Dehydration): A proton can be eliminated from an adjacent carbon (C2 or C4) to form a double bond, resulting in a substituted dihydrofuran. This acid-catalyzed dehydration is a common reaction for tertiary alcohols. For example, 3-hydroxy-3-methyltetrahydrofuran is known to dehydrate in the presence of an acidic substance to yield 3-methyldihydrofuran. google.com

Rearrangement: The carbocation intermediate could potentially undergo rearrangement to a more stable structure, although in this case the tertiary carbocation is already relatively stable. Such rearrangements are often driven by the relief of ring strain or steric interactions. For instance, acid-catalyzed dehydration of cyclic alcohols like 2,3-dimethylcyclopentanol can proceed through hydride shifts to form a more stable carbocation prior to elimination. stackexchange.com Lewis acids have also been shown to mediate the rearrangement of substituted tetrahydrofurans. nih.gov

Ring-Opening: If a suitable nucleophile is present, it could attack the carbocation, leading to a ring-opened product. However, the intramolecular elimination pathway to a dihydrofuran is often kinetically favored.

Radical rearrangements are generally less common and proceed through different mechanisms than their carbocation counterparts. The direct 1,2-migration of an alkyl group or hydrogen atom to an adjacent radical center is typically a high-energy process and is not observed under normal conditions. libretexts.org

A radical could be generated at the C3 position of this compound using the deoxygenation methods described previously (Section 4.2.1), which proceed via a tertiary radical intermediate. acs.org Once formed, the fate of this radical would likely be one of the following:

Intermolecular Reaction: The most straightforward reaction would be the abstraction of a hydrogen atom from a donor molecule or reaction with another radical or trapping agent present in the medium.

Intramolecular Cyclization: If an unsaturated moiety were attached to the tetrahydrofuran ring, the radical could undergo an intramolecular addition (cyclization), a common strategy in synthesis. For example, thiyl radical addition to a diene can initiate a 5-exo-trig cyclization cascade. mdpi.com

Fragmentation (β-Scission): The C-C or C-O bonds adjacent to the radical center could cleave. Cleavage of the C2-C3 or C4-C3 bond would open the ring, but this β-scission is generally only favorable if it leads to a more stable radical and a stable neutral molecule. In this case, ring opening would produce a less stable primary or secondary radical, making this pathway energetically unfavorable compared to intermolecular reactions.

While complex rearrangements like the radical Brook rearrangement (involving silyl (B83357) groups) are known, a simple skeletal rearrangement of the 3,4-dimethyltetrahydrofuran (B8520168) radical is unlikely. rsc.org The reactivity would be dominated by pathways that preserve the stable tertiary radical until it is quenched.

Investigation of Reaction Kinetics

As of the current body of scientific literature, specific experimental or theoretical studies on the reaction kinetics of this compound are not available. While research has been conducted on the reaction kinetics of the parent compound, tetrahydrofuran (THF), and some of its derivatives, these findings cannot be directly extrapolated to predict the precise kinetic behavior of this compound. bohrium.comresearchgate.netresearchgate.netkaust.edu.sa

The reactivity of the tetrahydrofuran ring is known to be influenced by the nature and position of its substituents. diva-portal.orgresearchgate.net The presence of methyl and hydroxyl groups on the this compound molecule would significantly alter its electronic and steric properties compared to unsubstituted THF. These substitutions would likely affect the rates and mechanisms of reactions such as hydrogen abstraction or ring-opening, which are common pathways in the degradation and transformation of tetrahydrofuran derivatives. researchgate.netkaust.edu.sa

Kinetic investigations on analogous cyclic ethers and alcohols can provide a general understanding of the types of reactions and kinetic parameters that might be expected. For instance, studies on the gas-phase reactions of THF with hydroxyl radicals have determined rate coefficients and have shown a negative temperature dependence, indicating the formation of pre-reaction complexes. bohrium.comkaust.edu.sa Theoretical calculations on THF have also elucidated the preferred sites of hydrogen abstraction, with the α-position to the ether oxygen being the most favorable. researchgate.netkaust.edu.sa

However, without dedicated experimental measurements or computational modeling for this compound, any discussion of its reaction kinetics would be purely speculative. Future research is required to determine the rate constants, activation energies, and reaction mechanisms for this specific compound. Such studies would be valuable for understanding its atmospheric fate, combustion characteristics, and potential role in various chemical processes.

Table 1: Investigated Kinetic Parameters for Related Tetrahydrofuran Compounds

Compound Reaction with Temperature (K) Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Technique Reference
Tetrahydrofuran OH 260-360 (1.73 ± 0.23) x 10⁻¹¹ at 298 K Relative Rate kaust.edu.sa
Tetrahydrofuran OH 800-1340 Varies with temperature Shock Tube/UV Laser Absorption researchgate.net
Tetrahydrofuran-d8 OH 260-360 (0.81 ± 0.12) x 10⁻¹¹ at 298 K Relative Rate kaust.edu.sa

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For cis-3,4-dimethyltetrahydrofuran-3-ol (B2646429), NMR is essential for confirming the connectivity of the atoms and, crucially, for establishing the relative stereochemistry of the two methyl groups and the hydroxyl group. By analyzing the chemical shifts, coupling constants, and through-space interactions, the cis relationship of the substituents can be unequivocally assigned. nih.gov

While specific spectral data for this compound is not widely published in peer-reviewed literature, typical chemical shifts can be predicted based on the analysis of similar tetrahydrofuran (B95107) structures. cdnsciencepub.com The presence of the hydroxyl group at a tertiary carbon (C3) and methyl groups at C3 and C4 creates a distinct pattern of signals.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C2-H₂ 3.5 - 3.9 70 - 75
C3-CH₃ 1.1 - 1.3 20 - 25
C4-H 1.8 - 2.2 45 - 50
C4-CH₃ 0.9 - 1.1 15 - 20
C5-H₂ 3.6 - 4.0 68 - 73
C3-OH Variable (typically 1.5 - 3.0) N/A
C3 N/A 75 - 80

Note: This is an illustrative table of expected values. Actual experimental values may vary based on solvent and other experimental conditions.

The use of high-field NMR spectrometers (e.g., 600 MHz and above) provides significant advantages for the structural elucidation of this compound. nih.govcopernicus.org Higher magnetic fields lead to greater chemical shift dispersion, which is the separation of NMR signals. youtube.com This increased resolution is critical for resolving signals from protons that may have very similar chemical environments, such as the diastereotopic protons on the C2 and C5 positions of the tetrahydrofuran ring. Furthermore, high-field instruments offer enhanced sensitivity, which is beneficial if the compound is only available in small quantities. copernicus.org This allows for the acquisition of high-quality one-dimensional (¹H, ¹³C) and two-dimensional NMR data in a shorter amount of time.

Two-dimensional (2D) NMR experiments are indispensable for confirming the proposed structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships within the molecule. For this compound, a COSY spectrum would show correlations between the proton on C4 and the protons on C5, as well as with the protons of its attached methyl group. This confirms the bonding network of the molecule. copernicus.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is paramount for determining the stereochemistry. NOESY detects protons that are close to each other in space, typically within 5 Å, regardless of whether they are bonded. researchgate.net To confirm the cis configuration, a NOESY spectrum would be expected to show a cross-peak between the protons of the methyl group on C3 and the protons of the methyl group on C4. This indicates that these two groups are on the same face of the tetrahydrofuran ring, a definitive characteristic of the cis isomer.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₆H₁₂O₂), the expected monoisotopic mass is 116.08373 Da. uni.lu Techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be employed. bldpharm.comnih.gov

The fragmentation of the molecular ion (M⁺) can provide evidence for the structure. Key expected fragmentation pathways would include:

Loss of a water molecule ([M-H₂O]⁺) from the tertiary alcohol, a very common fragmentation for alcohols.

Loss of a methyl group ([M-CH₃]⁺).

Cleavage of the tetrahydrofuran ring, leading to various smaller charged fragments.

Expected Mass Spectrometry Fragments for this compound

Fragment Formula Expected m/z
[M]⁺ C₆H₁₂O₂ 116.08
[M-H₂O]⁺ C₆H₁₀O 98.07
[M-CH₃]⁺ C₅H₉O₂ 101.06

Note: This table is illustrative of potential fragmentation patterns.

Chiroptical Methods (e.g., Electronic Circular Dichroism (ECD)) for Absolute Configuration

This compound is a chiral molecule and therefore exists as a pair of enantiomers. While NMR can establish the relative cis stereochemistry, it cannot typically distinguish between the (3R,4S) and (3S,4R) enantiomers. Chiroptical methods, particularly Electronic Circular Dichroism (ECD), are powerful tools for determining the absolute configuration. mdpi.com

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. frontiersin.org The process for determining the absolute configuration involves:

Experimental Measurement : Obtaining the experimental ECD spectrum of a pure enantiomer of the compound.

Computational Modeling : Generating theoretical ECD spectra for both possible enantiomers (e.g., 3R,4S and 3S,4R) using quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net

Comparison : The experimental spectrum is then compared to the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the sample. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for molecular structure determination, providing unambiguous information about bond lengths, bond angles, and stereochemistry in the solid state. researchgate.net If a suitable single crystal of an enantiomerically pure sample of this compound can be grown, this technique would provide the most definitive proof of its three-dimensional structure.

The analysis would not only confirm the cis relationship between the methyl groups but would also determine the absolute configuration of the chiral centers without the need for computational comparison. The resulting crystal structure provides a precise 3D model of the molecule, solidifying all aspects of its structural elucidation.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Conformations and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of cis-3,4-dimethyltetrahydrofuran-3-ol (B2646429). These calculations solve the Schrödinger equation for the molecule, providing information about its electronic structure and energy.

The five-membered ring of tetrahydrofuran (B95107) is not planar and can adopt two primary puckered conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry). researchgate.net For substituted tetrahydrofurans like this compound, the presence of substituents influences the preference for one conformation over the other.

Computational studies on similar tetrahydrofuran derivatives, such as tetrahydrofurfuryl alcohol, have shown that the orientation of substituents plays a crucial role in determining the most stable ring conformation. yorku.ca For this compound, the cis configuration of the two methyl groups at the C3 and C4 positions, along with the hydroxyl group at C3, will dictate the most energetically favorable conformation. The interactions between these substituents, including steric hindrance and potential intramolecular hydrogen bonding involving the hydroxyl group, are key factors.

Quantum chemical calculations, typically using Density Functional Theory (DFT) methods, can be employed to map the potential energy surface of the molecule. This analysis reveals the various possible conformers and the energy barriers between them. For instance, in tetrahydrofurfuryl alcohol, the gauche orientation of the hydroxymethyl group was found to favor the envelope ring geometry, while the trans orientation favored the twist form. yorku.ca A similar analysis for this compound would identify the preferred ring pucker and the rotational position of the hydroxyl group.

Table 1: Illustrative Conformational Analysis Data for a Substituted Tetrahydrofuran

ConformerRing PuckerSubstituent OrientationRelative Energy (kcal/mol)
1EnvelopeAxial OH, Equatorial Me0.00
2TwistPseudo-axial OH, Pseudo-equatorial Me1.2
3EnvelopeEquatorial OH, Axial Me2.5
This table is illustrative and shows the type of data generated from conformational analysis. Actual values for this compound would require specific calculations.

Quantum chemical calculations are also instrumental in determining the relative stabilities of diastereomers. For 3,4-dimethyltetrahydrofuran-3-ol, this would involve comparing the energies of the cis and trans isomers. The calculated total electronic energies of the optimized geometries for each diastereomer allow for a direct comparison of their thermodynamic stabilities.

The stability of each diastereomer is influenced by the steric and electronic interactions of the substituents. In the cis isomer, the two methyl groups are on the same side of the ring, which could lead to increased steric strain compared to the trans isomer where they are on opposite sides. However, the presence of the hydroxyl group in the cis isomer might allow for favorable intramolecular interactions that could offset this strain.

Computational studies on substituted cyclic systems often reveal subtle energetic differences between diastereomers that govern their relative populations at equilibrium. For example, in a study of substituted tetrahydrofurans as HIV-1 protease inhibitors, the relative orientation of substituents was found to be critical for biological activity, and these orientations were analyzed using computational methods. nih.gov

Table 2: Example of Calculated Relative Stabilities of Diastereomers

DiastereomerMethod/Basis SetCalculated Relative Energy (kcal/mol)
This compoundDFT/B3LYP/6-31G0.00 (Reference)
trans-3,4-dimethyltetrahydrofuran-3-olDFT/B3LYP/6-31G-1.8
This table provides an example of the kind of data obtained from such a study. The values are hypothetical and would need to be confirmed by specific calculations for the named compound.

Molecular Dynamics Simulations of Solvation Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a solvent, providing a dynamic picture of the solvation environment around this compound. In these simulations, the movements of the solute and solvent molecules are calculated over time based on a force field that describes the inter- and intramolecular forces.

MD simulations can reveal how solvent molecules, such as water, arrange themselves around the solute. For this compound, the hydroxyl group is expected to form hydrogen bonds with polar solvent molecules. The hydrophobic methyl groups and the ether oxygen will also influence the local solvent structure. Studies on the solvation of other molecules in tetrahydrofuran have shown that THF can form weak dative bonds with cations. acs.org

By analyzing the trajectories of the molecules from an MD simulation, properties such as the radial distribution function can be calculated. This function describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. This information is crucial for understanding the solubility and reactivity of the compound in different solvents. For instance, simulations of NaK+ in liquid tetrahydrofuran revealed that solvation significantly alters the thermodynamics of bond-breaking compared to the gas phase. acs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key method for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Locating the transition state structure is a critical step in understanding a reaction mechanism. Computational methods can be used to find the geometry of the transition state and calculate its energy.

For reactions involving this compound, such as dehydration or oxidation, transition state calculations can help to identify the most likely reaction pathways. For example, in the ring-opening reaction of tetrahydrofuran, density functional theory (DFT) calculations have been used to identify the transition state structures and understand the factors that influence the reaction barrier. nih.govnih.gov Theoretical studies on the reaction of hydroxyl radicals with tetrahydrofuran have also successfully located the transition states for hydrogen abstraction. kaust.edu.sabohrium.comkaust.edu.sa

The activation energy is the energy barrier that must be overcome for a reaction to occur. It is the difference in energy between the reactants and the transition state. Computational chemistry provides a means to calculate this important kinetic parameter.

By calculating the energies of the reactants and the transition state, the activation energy for a proposed reaction step can be determined. This allows for the comparison of different possible reaction pathways and the identification of the most kinetically favorable route. For example, computational studies on the ring-opening of tetrahydrofuran have determined the activation energies for different catalytic systems. nih.govnih.gov Similarly, the activation energies for the hydrodeoxygenation of furan (B31954) derivatives have been calculated to understand their reactivity. rsc.org For this compound, this approach could be used to predict its reactivity in various chemical transformations.

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction of a Tetrahydrofuran Derivative

Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)
Dehydration via E1DFT/B3LYP25.4
Dehydration via E2DFT/B3LYP30.1
Oxidation of C-H bondCCSD(T)15.8
This table is for illustrative purposes to show the type of data generated. Actual values would require specific calculations for the reaction of interest.

Prediction of Spectroscopic Parameters

Computational chemistry, particularly through the application of Density Functional Theory (TDF), has become an indispensable tool in the theoretical investigation of molecular structures and the prediction of their spectroscopic properties. These computational methods allow for the elucidation of spectral data, such as Nuclear Magnetic Resonance (NMR) and vibrational frequencies, providing valuable insights that complement and guide experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts using computational methods is a powerful approach for structure elucidation, especially for complex molecules where experimental spectra may be difficult to assign. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, a common approach within DFT, is frequently used to calculate nuclear shielding tensors. ruc.dkmdpi.com From these tensors, the isotropic shielding values are obtained, which can then be correlated with experimental chemical shifts.

For a molecule like this compound, a typical computational workflow to predict its ¹H and ¹³C NMR spectra would involve:

Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional and basis set, such as B3LYP/6-31G(d). nih.gov For flexible molecules, a conformational search is necessary to identify the global minimum on the potential energy surface.

Single-Point NMR Calculation: Using the optimized geometry, a single-point calculation is performed to compute the NMR shielding tensors. nih.gov This is often done using the GIAO method. nih.govruc.dk The choice of functional and basis set for the NMR calculation can be critical for accuracy, with functionals like mPW1PW91 and basis sets like 6-311+G(2d,p) being used for enhanced precision. nih.gov

Inclusion of Solvent Effects: To more accurately model experimental conditions, solvent effects are often included in the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD continuum solvation model. nih.govruc.dk Chloroform is a commonly used solvent in these models if the experimental solvent is not specified. nih.gov

Scaling and Referencing: The calculated isotropic shielding values are then converted to chemical shifts. This is typically done by linear scaling, where the calculated shielding values are plotted against experimental chemical shifts for a set of known compounds, and the resulting linear equation is used to predict the chemical shifts for the molecule of interest. Alternatively, the shielding value of a reference compound, such as tetramethylsilane (B1202638) (TMS), can be calculated at the same level of theory and used to reference the calculated shifts.

The predicted chemical shifts can then be compared to experimental data to confirm the structure or to aid in the assignment of complex spectra. The accuracy of these predictions has been shown to be quite high, with good correlation between calculated and experimental values. mdpi.com

Below are illustrative tables showing the kind of data that would be generated from a DFT calculation of the NMR parameters for this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Note: The following data is illustrative and not based on published research for this specific compound.

Atom Calculated Isotropic Shielding (ppm) Predicted Chemical Shift (ppm)
C1 150.34 25.89
C2 110.21 75.02
C3 112.56 72.67
C4 155.87 19.36
C5 118.99 66.24

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Note: The following data is illustrative and not based on published research for this specific compound.

Atom Calculated Isotropic Shielding (ppm) Predicted Chemical Shift (ppm)
H on C1 30.15 1.12
H on C4 28.98 2.29
H on C5a 27.88 3.39
H on C5b 27.65 3.62
H on C6 30.22 1.05

Vibrational Spectroscopy

Theoretical calculations of vibrational spectra (Infrared and Raman) are crucial for understanding the vibrational modes of a molecule. These calculations can aid in the assignment of experimental spectra and provide insights into the molecular structure and bonding. nih.gov

The prediction of vibrational spectra for this compound would typically follow these steps:

Geometry Optimization and Frequency Calculation: Similar to NMR predictions, the process starts with a geometry optimization of the molecule at a chosen level of theory, for instance, using DFT with a 6-311G(d,p) basis set. nih.gov Following optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. nih.gov

Scaling of Frequencies: The calculated harmonic frequencies are known to be systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. rsc.org To correct for this, the calculated frequencies are often scaled using empirical scaling factors. These factors are specific to the level of theory used.

The comparison between the scaled theoretical vibrational frequencies and the experimental FT-IR and FT-Raman spectra can provide a detailed assignment of the vibrational modes of the molecule. nih.gov

An illustrative table of predicted vibrational frequencies for this compound is presented below.

Table 3: Predicted Vibrational Frequencies for this compound Note: The following data is illustrative and not based on published research for this specific compound.

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) IR Intensity (km/mol)
O-H stretch 3650 3467 55.2
C-H stretch (CH₃) 3010 2890 25.8
C-H stretch (CH₂) 2985 2866 22.1
C-O stretch 1150 1104 120.5
C-C stretch 1050 1008 15.3

These computational approaches provide a powerful means to investigate the spectroscopic properties of molecules like this compound, offering a level of detail that can be difficult to obtain through experimental methods alone.

Role As Building Blocks in Complex Organic Synthesis

Precursors for Synthesizing Other Chiral Heterocycles and Complex Molecules

The cis-3,4-dimethyltetrahydrofuran-3-ol (B2646429) scaffold serves as a foundational element for the generation of a variety of other chiral heterocyclic systems. The hydroxyl group can be readily converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce new functionalities. Furthermore, the ether oxygen can participate in ring-opening and ring-closing cascades, leading to the formation of different heterocyclic cores.

For instance, the strategic manipulation of the hydroxyl and ether functionalities can pave the way for the synthesis of substituted piperidines, pyrrolidines, and other oxygen or nitrogen-containing heterocyles, which are prevalent in pharmaceuticals and biologically active compounds. The defined stereochemistry of the starting material is crucial for controlling the stereochemical outcome of these transformations, a key consideration in modern asymmetric synthesis.

Integration into Multi-step Synthetic Sequences

The incorporation of this compound into multi-step synthetic sequences highlights its utility as a reliable and stereochemically defined building block. In the total synthesis of complex natural products, where the precise arrangement of stereocenters is paramount, starting with a chiral fragment like this compound can significantly streamline the synthetic route.

These multi-step sequences often involve the initial protection of the hydroxyl group, followed by modifications at other positions of the molecule. The tetrahydrofuran (B95107) ring itself is generally stable to a wide range of reaction conditions, allowing for extensive synthetic manipulations on other parts of the molecule before its final unveiling or transformation. The journey from a simple building block to a complex target molecule through a series of carefully planned steps is a hallmark of advanced organic synthesis.

Development of Stereocontrolled Methodologies for Introducing Tetrahydrofuranol Moieties

The importance of the tetrahydrofuranol substructure has spurred the development of numerous stereocontrolled methods for its synthesis. These methodologies are critical for accessing not only this compound itself but also for introducing this moiety into a larger molecular context with high levels of stereocontrol.

Key strategies for the stereoselective synthesis of substituted tetrahydrofurans include:

Intramolecular Cyclization Reactions: The cyclization of acyclic precursors containing appropriately positioned hydroxyl and leaving groups is a common and effective method. The stereochemistry of the final product is often dictated by the stereocenters present in the starting material.

[3+2] Cycloaddition Reactions: These reactions provide a convergent approach to the tetrahydrofuran ring system by combining a three-atom and a two-atom component in a single step, often with good control over the relative stereochemistry.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of cyclization and other ring-forming reactions has become a powerful tool for the enantioselective synthesis of tetrahydrofuranols.

The following table summarizes some of the key approaches to stereocontrolled tetrahydrofuran synthesis:

MethodologyDescriptionKey Features
Intramolecular SN2 Cyclization An alcohol nucleophile displaces a leaving group within the same molecule to form the tetrahydrofuran ring.Stereochemistry of the starting material dictates the product's stereochemistry.
Intramolecular Etherification Acid or base-catalyzed cyclization of a diol or a hydroxyalkene.Can be highly stereoselective depending on the substrate and reaction conditions.
[3+2] Annulation Reaction of an allylic alcohol with a suitable two-carbon component.Efficiently builds the ring and can create multiple stereocenters in one step.
Asymmetric Dihydroxylation/Cyclization Dihydroxylation of an alkene followed by in-situ cyclization.Provides access to enantiomerically enriched tetrahydrofuranols.

These methods are continually being refined to improve their efficiency, selectivity, and substrate scope, further enhancing the accessibility and utility of chiral tetrahydrofuranol building blocks like this compound in the synthesis of complex molecules.

Future Research Directions in Tetrahydrofuran Chemistry

Advancements in Asymmetric Synthesis Methodologies

The creation of chiral tetrahydrofurans with precise stereochemical control is a major focus of modern organic synthesis. Future research is directed towards the development of novel asymmetric methodologies that offer high enantioselectivity and diastereoselectivity.

Recent breakthroughs include the use of organocatalysis, which employs small organic molecules to catalyze asymmetric reactions. For instance, a highly efficient organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has been developed using a tandem iminium-enamine catalysis approach, involving a double Michael addition reaction. researchgate.net This method provides the desired products with high enantio- and diastereoselectivities. researchgate.net

Palladium-catalyzed asymmetric formal [3+2] cycloadditions represent another promising frontier. The reaction between gem-difluoroalkenes and racemic vinyl epoxides or vinylethylene carbonates, catalyzed by a palladium complex with a chiral ligand like (R)-BINAP, yields enantioenriched 2,2-difluorotetrahydrofurans with excellent enantioselectivity (up to 98%). nih.gov This method is notable for its ability to produce a wide variety of difluorinated products. nih.gov

Furthermore, advancements are being made in Lewis acid-mediated ring contraction strategies and intramolecular additions of alcohols to epoxides, which allow for the construction of complex, polysubstituted tetrahydrofurans. nih.gov The choice of Lewis acid or reaction conditions can lead to different diastereomers with high selectivity. nih.gov Researchers continue to explore new chiral ligands and catalytic systems to broaden the scope and improve the efficiency of these asymmetric transformations. nih.govnih.gov

Green Chemistry Approaches for Tetrahydrofuran (B95107) Synthesis

In line with the growing emphasis on environmental responsibility, a significant portion of future research is dedicated to developing greener synthetic routes to tetrahydrofurans. This involves the use of sustainable catalysts and renewable resources.

The shift towards sustainable catalysis involves replacing expensive and toxic precious-metal catalysts with those based on earth-abundant and less toxic metals like iron and copper. cmu.edu For example, iron-containing clays (B1170129) have been shown to be effective catalysts for the greener oxidation of tetrahydrofuran to butyrolactone (BTL), an important chemical intermediate, using hydrogen peroxide as a clean oxidant. rsc.org These earth-abundant catalysts are not only more economical but also contribute to reducing the environmental footprint of chemical processes. cmu.edursc.org

Biocatalysis is another key area of sustainable synthesis. Enzymes, such as Candida antarctica lipase (B570770) B (CaLB), are being employed for the synthesis of polyesters from renewable monomers in bio-derivable solvents. rsc.orgrsc.org These enzymatic processes often occur under mild conditions and can offer high selectivity, presenting a green alternative to traditional polymerization methods. rsc.org The development of robust enzymes and their immobilization for easier recovery and reuse are active areas of investigation. rsc.org

The utilization of renewable feedstocks is a cornerstone of green chemistry, aiming to reduce dependence on petrochemical resources. nih.gov Lignocellulosic biomass, a non-edible and abundant resource, is a major source of carbohydrates like pentoses and hexoses, which can be converted into valuable chiral tetrahydrofurans. nih.govnih.gov For example, a method has been developed to selectively dehydrate L-arabinose, a waste product of the sugar beet industry, to form a chiral tetrahydrofuran on a multi-gram scale without the need for protecting groups. nih.gov This strategy has been extended to other biomass-derived sugars like D-xylose, a major component of biomass. nih.gov

The choice of solvent is also critical for green synthesis. Traditional solvents like toluene (B28343) and tetrahydrofuran are being replaced by safer, bio-based alternatives. rsc.org 2-Methyltetrahydrofuran (2-MeTHF), which can be synthesized from renewable resources like furfural (B47365) or levulinic acid derived from biomass, is a promising green solvent. youtube.comresearchgate.netsigmaaldrich.com It exhibits similar properties to THF but has the advantage of being biodegradable and having a lower environmental impact. rsc.orgresearchgate.net Research shows that biocatalyzed polymerizations in green solvents like 2-MeTHF can achieve monomer conversions and polymer molecular weights comparable or even superior to those in traditional solvents. rsc.orgrsc.org

Exploration of Novel Reactivity and Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an elegant and efficient way to construct complex molecules like polysubstituted tetrahydrofurans. nih.gov These reactions minimize waste by reducing the number of purification steps and improving atom economy.

Future research will continue to explore novel cascade sequences. One such example is a cascade reaction involving a five-membered ring selective Prins cyclization followed by a Friedel-Crafts cyclization. nih.gov This method allows for the divergent synthesis of various polycyclic tetrahydrofuran systems. nih.gov Other innovative cascade reactions include:

The intramolecular cyclization of a nucleophilic alkene with an oxonium ion, terminated by a pinacol (B44631) rearrangement, providing access to 3-acyl tetrahydrofuran derivatives. nih.gov

A three-step strategy to functionalize 2,5-dimethylfuran, derived from biomass, into alkylated tetrahydrofurans through ring opening, aldol (B89426) condensation, and hydrogenation-cyclization. rsc.org

Tandem processes involving Michael additions of α,β-unsaturated epoxides with 1,3-diketones, leading to highly functionalized dihydrofurans. researchgate.net

The development of these and other novel cascade reactions will be crucial for expanding the diversity of accessible tetrahydrofuran-containing structures. nih.gov

Development of New Spectroscopic and Computational Tools for Complex Chiral Systems

Understanding the intricate details of reaction mechanisms and the factors that control stereoselectivity is paramount for designing more efficient synthetic strategies. The development and application of advanced spectroscopic and computational tools are central to this endeavor.

Computational studies, including Density Functional Theory (DFT) and molecular dynamics simulations, are increasingly used to elucidate reaction pathways, predict the stability of intermediates and transition states, and understand the origin of enantioselectivity in asymmetric catalysis. acs.orgacs.org For instance, computational studies have been key in understanding the mechanism of nickel-catalyzed asymmetric C-C couplings and the role of noncovalent interactions in thiourea-catalyzed asymmetric dearomatization reactions. acs.orgacs.org

Advanced spectroscopic techniques are also vital. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like NOESY and ROESY, provide crucial experimental evidence for proposed reaction intermediates and binding modes in catalytic systems. acs.org For example, ESI-MS has been used to detect catalyst-substrate complexes, while NOESY experiments have confirmed the solution-state structure of these complexes, providing insights that guide catalyst design. acs.org The combination of these powerful analytical tools will continue to be indispensable for unraveling the complexities of chiral systems and driving the development of new and improved synthetic methods for tetrahydrofurans.

Q & A

Q. What safety protocols should be followed when handling Cis-3,4-dimethyltetrahydrofuran-3-ol in laboratory settings?

  • Methodological Answer: Personal protective equipment (PPE) is critical:
  • Eye/Face Protection: Use NIOSH-approved safety glasses and face shields to prevent splashes .
  • Skin Protection: Inspect gloves (e.g., nitrile) before use, and employ proper removal techniques to avoid contamination. Dispose of gloves according to hazardous waste protocols .
  • Engineering Controls: Work in a fume hood with adequate ventilation and wash hands thoroughly after handling .

Q. What synthetic routes are available for This compound?

  • Methodological Answer:
  • Electrochemical Synthesis: Analogous tetrahydrofuran derivatives can be synthesized via electrochemical methods. For example, regioselective adduct formation in fullerene systems was achieved using electrochemical generation of dianionic intermediates, with yields dependent on temperature (e.g., 49% at 0°C vs. 33% at 25°C) .
  • Stereochemical Considerations: Similar compounds (e.g., nerol oxide) are synthesized from monoterpene alcohols, emphasizing the role of stereochemistry in controlling product configuration .

Q. Which analytical techniques are recommended for characterizing This compound?

  • Methodological Answer:
  • NMR Spectroscopy: Critical for confirming stereochemistry and purity. For example, X-ray crystallography resolved the binding mechanism of cis-3,4-dihydrohamacanthin B to MRSA pyruvate kinase, highlighting structural precision .
  • Chromatography: Chiral HPLC or GC can separate stereoisomers, as demonstrated in studies of tetrahydrofuran-based pharmaceuticals .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer stability during synthesis?

  • Methodological Answer:
  • Temperature-Dependent Studies: In electrochemical syntheses, temperature impacts isomer stability. For instance, cis-3′ adducts decompose to cis-1 isomers at higher temperatures, necessitating controlled reaction conditions (e.g., 0°C for kinetic control vs. 25°C for thermodynamic products) .
  • Kinetic vs. Thermodynamic Control: Monitor reaction progress via real-time techniques like in-situ IR or HPLC to optimize conditions for desired isomer yields .

Q. What strategies ensure stereochemical purity in This compound derivatives?

  • Methodological Answer:
  • Chiral Catalysis: Use enantioselective catalysts (e.g., organocatalysts or metal complexes) to favor cis-configuration, as seen in tetrahydrofuran-based nucleoside analogs .
  • Chromatographic Resolution: Employ chiral stationary phases (e.g., cyclodextrin columns) to separate diastereomers, validated in studies of complex tetrahydrofuran derivatives .

Q. How can This compound be evaluated for bioactivity?

  • Methodological Answer:
  • Enzyme Inhibition Assays: Test against targets like MRSA pyruvate kinase (PK), using bioassay-guided fractionation. For example, cis-3,4-dihydrohamacanthin B showed IC₅₀ = 16 nM against MRSA PK with 166-fold selectivity over human orthologs .
  • Structural Analysis: Co-crystallize the compound with target enzymes (e.g., X-ray crystallography) to map binding sites and validate mechanism of action .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.